N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide
Description
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide is a synthetic small molecule characterized by a central azetidine ring (a four-membered nitrogen-containing heterocycle) linked to a diphenylmethyl carboxamide group and a 6-methyl-2-oxo-2H-pyran-4-yl ether substituent. The 6-methyl-2-oxo-2H-pyran-4-yl moiety introduces hydrogen-bonding capabilities via its carbonyl oxygen, which may play a role in target engagement. While direct biological data for this compound are unavailable in the provided evidence, structurally related compounds (e.g., triarylmethanes and azetidine carboxamides) have demonstrated antiallergic and receptor-modulating activities .
Properties
IUPAC Name |
N-benzhydryl-3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-12-19(13-21(26)28-16)29-20-14-25(15-20)23(27)24-22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,20,22H,14-15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAAJFLSLGHYKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and a suitable base.
Attachment of the Pyran Ring: The pyran ring can be attached through an etherification reaction involving a pyran-4-ol derivative and the azetidine intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diphenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functional groups.
Substitution: Substituted derivatives with various functional groups replacing the diphenylmethyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Biological Probes: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Industry:
Polymer Synthesis: The compound can be used as a monomer or comonomer in the synthesis of polymers with specific properties.
Coatings and Adhesives: The compound can be used as an additive in coatings and adhesives to enhance their performance.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Azetidine Carboxamide Derivatives
- N-(3-Chlorophenyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carboxamide (CAS 1795423-25-4) Substituent: 3-Chlorophenyl group on the carboxamide. Molecular Weight: 334.75 g/mol. However, reduced lipophilicity may limit membrane penetration .
- 3-((6-Methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(3-phenylpropyl)azetidine-1-carboxamide (CAS 1795087-00-1)
Triarylmethane Derivatives
- N-[(3-Chlorophenyl)diphenylmethyl]pyrimidin-2-amine (T130)
Physicochemical Properties
Notes:
- Chlorophenyl and phenylpropyl analogs exhibit progressively lower logP, correlating with improved solubility .
Biological Activity
N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide, a compound characterized by its unique structural features, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of this compound, highlighting its therapeutic implications.
Chemical Structure and Properties
The compound's molecular formula is , and it features an azetidine ring substituted with a diphenylmethyl group and a 6-methyl-2-oxo-2H-pyran moiety. The presence of these functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves a multi-step process, including the formation of the azetidine scaffold followed by the introduction of the pyran derivative. The synthetic route often employs standard organic reactions such as nucleophilic substitutions and cyclization techniques to achieve high yields and purity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.
Antioxidant Activity
The compound has also shown promising antioxidant properties. Using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, it was found to scavenge free radicals effectively, indicating its potential as a protective agent against oxidative stress-related diseases.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it acts as an inhibitor of urease, which is significant in treating infections caused by urease-producing bacteria.
Research Findings
Table 1 summarizes key findings from various studies on the biological activity of this compound:
| Activity | Methodology | Results |
|---|---|---|
| Anticancer | MTT assay on cancer cell lines | IC50 values ranging from 10 µM to 25 µM |
| Antioxidant | DPPH scavenging assay | Significant reduction in DPPH absorbance |
| Urease inhibition | Urease enzyme activity assay | 50% inhibition at 0.1 mM concentration |
Case Studies
In a notable case study published in 2023, researchers investigated the anticancer effects of the compound on MCF7 breast cancer cells. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation and PARP cleavage .
Another study focused on its antioxidant capacity, where it was compared against standard antioxidants like ascorbic acid. The results showed that the compound exhibited superior radical scavenging activity, suggesting its potential use in formulations aimed at combating oxidative stress .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(diphenylmethyl)-3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]azetidine-1-carboxamide?
- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, catalyst selection) to improve yield and purity. For example, highlights the use of reflux with pyridine and p-toluenesulfonic acid in water to promote amide bond formation, achieving ~85% yield. DOE (Design of Experiments) principles () should be applied to systematically test variables like stoichiometry, reaction time, and pH. Analytical tools (HPLC ≥98% purity, as in ) are critical for monitoring intermediates and final product quality.
Q. How can the structural conformation of this compound be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. and demonstrate the use of SC-XRD (R factor <0.05) to resolve π-conjugation systems and hydrogen bonding networks. Complementary techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., aromatic vs. aliphatic protons).
- FT-IR : To verify functional groups (amide C=O stretch at ~1650 cm⁻¹, pyran-2-one C=O at ~1720 cm⁻¹).
- Mass spectrometry : For molecular weight validation (e.g., reports molecular weight 488.64 g/mol).
Q. What computational methods are suitable for modeling this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. emphasizes integrating quantum chemical calculations with experimental data to optimize reaction design. Software like Gaussian or ORCA can model tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms, as in ) and simulate spectroscopic profiles for validation.
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s tautomeric behavior be resolved?
- Methodological Answer : Tautomerism analysis requires a combination of experimental and computational approaches. For example, identifies the keto-amine tautomer via SC-XRD, contradicting initial assumptions of hydroxy-pyridine dominance. To resolve such discrepancies:
- Variable-temperature NMR : Track proton shifts to detect tautomeric equilibria.
- pH-dependent UV-Vis spectroscopy : Monitor absorbance changes linked to tautomeric states.
- DFT-based free energy calculations : Compare stability of tautomers under different conditions (solvent, temperature).
Q. What strategies mitigate instability during storage or biological assays?
- Methodological Answer : Stability studies should assess degradation under stress conditions (light, heat, humidity). recommends storage in inert atmospheres (N₂ or Ar) at –20°C for amide-containing compounds. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring ( ) can identify degradation pathways (e.g., hydrolysis of the azetidine ring or pyran-2-one moiety). Lyophilization or formulation with cyclodextrins may enhance solubility and shelf life.
Q. How can contradictory bioactivity data across studies be reconciled?
- Methodological Answer : Data contradictions often arise from assay variability or impurities. Steps to address this include:
- Reproducibility checks : Replicate assays with standardized protocols (e.g., ’s DOE principles).
- Impurity profiling : Use LC-MS to identify and quantify byproducts (e.g., identifies a byproduct during synthesis).
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to isolate confounding variables.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
